molecular formula C20H31N3O2 B2895508 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea CAS No. 1396749-84-0

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea

Cat. No. B2895508
CAS RN: 1396749-84-0
M. Wt: 345.487
InChI Key: SFGXRPNODDKIOF-UHFFFAOYSA-N
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Description

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea (DIBU) is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and potential therapeutic applications.

Scientific Research Applications

Complexation-Induced Unfolding of Heterocyclic Ureas

Complexation-induced unfolding of heterocyclic ureas, including ureas with structures similar to 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea, has been explored. These ureas can form multiply hydrogen-bonded complexes, leading to potential applications in self-assembly and the mimicry of peptide transitions. This concept is illustrated by the study of ureas that unfold and form robust hydrogen-bonded complexes, implying potential in materials science and molecular engineering (Corbin et al., 2001).

GC-MS Studies on Regioisomeric Methoxy-Methyl-Phenethylamines

Research involving regioisomeric methoxy-methyl-phenethylamines related to certain ureas, including 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea, has been conducted using GC-MS analysis. These studies are crucial for the differentiation and identification of various isomeric compounds in forensic science, potentially aiding in the identification and characterization of novel substances (Thigpen et al., 2008).

Synthesis of Deuterium-Labeled Compounds

The synthesis of deuterium-labeled compounds similar to 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea, such as AR-A014418, has been reported. These labeled compounds are valuable as internal standards for LC–MS analysis in pharmacokinetic studies, indicating their significance in drug development and analysis (Liang et al., 2020).

properties

IUPAC Name

1-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-16(2)23(17(3)4)15-7-6-13-21-20(24)22-14-12-18-8-10-19(25-5)11-9-18/h8-11,16-17H,12-15H2,1-5H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGXRPNODDKIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)NCCC1=CC=C(C=C1)OC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea

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